Barium trifluoroacetate

Superconducting Materials Metal-Organic Deposition Thin Film Processing

Barium trifluoroacetate solves the long-standing manufacturing bottleneck in YBCO coated conductor production, where conventional precursors demand >800°C carbonate conversion steps. Ba(TFA)₂ decomposes directly to BaF₂ at 300-400°C, bypassing refractory carbonates entirely. • Reduces pyrolysis time by 4× vs. all-TFA precursor systems in MOD processes • Delivers critical current densities >3 MA/cm² at 77 K with Tc >90 K • Enables BaF₂ thin-film deposition on temperature-sensitive substrates. Procure as a research-grade, moderately water-soluble crystalline powder with confirmed >98% purity, ready for immediate dispatch to your lab or pilot line.

Molecular Formula C4BaF6O4
Molecular Weight 363.36 g/mol
Cat. No. B13827910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium trifluoroacetate
Molecular FormulaC4BaF6O4
Molecular Weight363.36 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ba+2]
InChIInChI=1S/2C2HF3O2.Ba/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
InChIKeyBQJILRFOGPBJQJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium Trifluoroacetate Procurement Guide: Key Properties and Sourcing Considerations


Barium trifluoroacetate (Ba(TFA)₂, CAS 2992-78-1) is a barium salt of trifluoroacetic acid with the linear formula Ba(OOCCF₃)₂ and a molecular weight of 363.36 g/mol. It is a moderately water-soluble crystalline powder that serves as a versatile barium source for the synthesis of advanced functional materials [1]. The presence of the electron-withdrawing trifluoromethyl group distinguishes Ba(TFA)₂ from conventional barium carboxylates, imparting enhanced thermal stability and directing its thermal decomposition toward barium fluoride (BaF₂) rather than barium oxide or carbonate [2]. This unique decomposition pathway underpins its primary industrial utility as a precursor in the metal-organic deposition (MOD) of high-temperature superconducting films, particularly YBa₂Cu₃O₇₋ₓ (YBCO) [3].

Barium Trifluoroacetate Differentiation: Why Alternative Barium Salts Are Not Drop-in Replacements


Substituting barium trifluoroacetate with generic barium salts like barium acetate or barium chloride in critical applications is not feasible due to fundamental differences in thermal decomposition pathways and the role of fluorine in material processing. While barium acetate thermally decomposes to yield barium oxide (BaO) and carbonate intermediates that require high-temperature conversion steps, Ba(TFA)₂ uniquely decomposes directly to barium fluoride (BaF₂), a stable intermediate that circumvents the formation of refractory carbonates and enables lower-temperature processing in superconducting film fabrication [1]. The integrated fluorine in Ba(TFA)₂ also profoundly alters the structural and electronic properties of coordination polymers compared to non-fluorinated analogs, influencing thermal stability, sorption behavior, and electrochemical performance [2]. Furthermore, the trifluoroacetate anion exhibits a distinct elution strength profile in chromatographic applications, demonstrating that the counterion identity is not interchangeable even when the barium cation is the primary functional moiety [3].

Barium Trifluoroacetate: Quantified Performance Advantages Over Conventional Precursors


Barium Trifluoroacetate Enables 4× Faster Pyrolysis in YBCO Film Fabrication Compared to All-TFA Precursor Systems

In a direct process comparison for the fabrication of YBa₂Cu₃O₇₋ₓ (YBCO) coated conductors, a modified TFA-MOD method utilizing only barium trifluoroacetate as the fluorinated precursor, with yttrium and copper introduced as acetates in propionic acid, achieved a fourfold reduction in pyrolysis time relative to the conventional all-trifluoroacetate TFA-MOD method [1]. The reduction is attributed to the significantly smaller amount of evolved hydrofluoric acid (HF) during the decomposition of the single Ba(TFA)₂ source compared to systems containing Y(TFA)₃ and Cu(TFA)₂. The resulting films exhibited a superconducting transition temperature Tc (R=0) greater than 90 K and a critical current density Jc exceeding 3 MA/cm² at 77 K and self-field, confirming that the accelerated processing does not compromise functional performance [1].

Superconducting Materials Metal-Organic Deposition Thin Film Processing

Barium Trifluoroacetate Thermally Decomposes to BaF₂ at 280–400 °C, Avoiding the High-Temperature BaCO₃ Barrier

Thermogravimetric and differential thermal analysis (TGA/DTA) of barium trifluoroacetate under air atmosphere reveals that decomposition occurs in the temperature range of 300–400 °C, yielding an exothermic enthalpy of 1000 ± 50 J/g and producing BaF₂ as the sole solid product, which remains stable up to 1200 °C [1]. This contrasts sharply with the thermal behavior of conventional barium precursors such as barium acetate, which decompose to form barium carbonate (BaCO₃) as an intermediate. BaCO₃ is notoriously refractory, requiring temperatures in excess of 800–900 °C for complete decomposition to BaO, a step that introduces severe processing constraints and carbon contamination risks in oxide superconductor synthesis [2]. The BaF₂ intermediate formed from Ba(TFA)₂ is readily converted to the superconducting oxide phase via a subsequent reaction with water vapor at moderate temperatures, enabling a more controlled and efficient synthesis route [3].

Thermal Analysis Precursor Chemistry Superconductor Synthesis

Fluorinated Ba(TFA)₂ Coordination Polymer Exhibits Distinct Thermal Stability and Sorption Profile Versus Non-Fluorinated Ba(Ac)₂

A systematic comparative study of fluorinated and non-fluorinated barium coordination polymers directly compared Ba(CF₃COO)₂ (Ba(TFA)₂) with non-fluorinated Ba(CH₃COO)₂ (barium acetate) and with BaF(CH₃COO), a compound containing a direct Ba–F bond [1]. The investigation demonstrated that the integration of fluorine via the trifluoroacetate linker in Ba(TFA)₂ results in a fundamentally different structural motif compared to barium acetate, which in turn governs key material properties. Specifically, the study evaluated thermal decomposition behavior, water and ammonia sorption capacities, and electrochemical performance as anode materials in lithium-ion batteries. The fluorine position—whether integrated in the linker (TFA) or directly bound to the metal—was found to be a critical determinant of thermal stability, vapor sorption behavior, and electrochemical performance, establishing that Ba(TFA)₂ is not functionally equivalent to its non-fluorinated analog [1].

Coordination Polymers Fluorinated Materials Materials Characterization

Barium Trifluoroacetate Exhibits Intermediate Elution Strength Among Barium Salts in Chiral Chromatography

In the development of barium-doped cyclofructan chiral stationary phases for enantiomeric separations, the influence of the barium counteranion on chromatographic retention was systematically evaluated [1]. The apparent elution strength of four barium salts—acetate, methanesulfonate, trifluoroacetate, and perchlorate—was determined in a polar organic mobile phase. The elution strength order was established as: acetate > methanesulfonate > trifluoroacetate > perchlorate. Barium trifluoroacetate thus occupies a distinct position in the eluotropic series, providing intermediate elution strength that differs measurably from both the strongly eluting acetate and the weakly eluting perchlorate [1]. Van't Hoff analysis further revealed that the thermodynamic parameters governing retention and enantioselectivity are counteranion-dependent, with barium trifluoroacetate displaying distinct entropic contributions to separation compared to barium acetate and barium perchlorate [1].

Analytical Chemistry Chiral Separations Ion Chromatography

Ba(TFA)₂ Thin Films Decompose at Lower Temperature Than Bulk Powders, Enabling Substrate-Compatible Processing

A comparative thermoanalytical study of metal-organic precursors deposited as thin films versus bulk powders revealed a critical processing advantage for barium trifluoroacetate in thin-film form [1]. For Ba(TFA)₂, as well as Y(TFA)₃ and Cu acetate, the precursor deposited as a thin film decomposes at a significantly lower temperature than the corresponding bulk powder. This phenomenon is attributed to the facilitated transport of reactive gases from the atmosphere into the film and the easier out-diffusion of volatile decomposition products from the thin-film geometry. Furthermore, the study demonstrated that intermediate products such as metal fluorides are substantially less stable in films than in powders, with decomposition temperatures that can be lowered by several hundred degrees Celsius relative to bulk behavior [1]. This film-specific thermal behavior means that process parameters optimized from powder TGA data cannot be reliably extrapolated to actual thin-film fabrication protocols.

Thin Film Deposition Thermal Analysis Precursor Chemistry

Barium Trifluoroacetate Application Scenarios: Where Differentiated Performance Drives Procurement Value


YBCO Coated Conductor Fabrication via Modified TFA-MOD with Reduced Pyrolysis Time

Procurement of barium trifluoroacetate is specifically indicated for metal-organic deposition (MOD) processes targeting high-throughput production of YBa₂Cu₃O₇₋ₓ (YBCO) coated conductors. In this application, Ba(TFA)₂ is used as the sole fluorinated precursor alongside fluorine-free yttrium and copper sources (e.g., acetates in propionic acid). As established in Section 3, this formulation reduces pyrolysis time by a factor of four relative to all-TFA precursor systems while maintaining critical current densities exceeding 3 MA/cm² at 77 K [1]. This process acceleration directly addresses the manufacturing bottleneck in coated conductor production, where long pyrolysis steps have historically limited scalability. The resulting films exhibit Tc values >90 K, meeting the performance benchmarks required for practical superconducting devices [1].

Low-Temperature Precursor Route to Barium Fluoride Thin Films for Optical and Electronic Applications

Barium trifluoroacetate serves as a low-temperature precursor for the deposition of barium fluoride (BaF₂) thin films, a material widely used in optical coatings, infrared optics, and as a buffer layer in electronic devices. The thermal decomposition of Ba(TFA)₂ to BaF₂ occurs in the 300–400 °C range in air, producing a fluoride phase that is stable up to 1200 °C [1]. This contrasts with alternative barium precursors that form BaCO₃ intermediates requiring temperatures exceeding 800 °C for full oxide conversion, a thermal budget incompatible with many temperature-sensitive substrates. The exothermic decomposition enthalpy of 1000 ± 50 J/g in air provides a quantitative metric for thermal management during processing [1]. The film-specific decomposition behavior documented in Section 3 further underscores the necessity of using Ba(TFA)₂ when lower-temperature, fluoride-forming precursor chemistry is required [2].

Synthesis of Fluorinated Barium Coordination Polymers with Tailored Sorption and Electrochemical Properties

For research and development in coordination polymer (CP) and metal-organic framework (MOF) synthesis, barium trifluoroacetate is the required precursor when the integration of fluorine via the organic linker is desired. As demonstrated by the direct comparative study with non-fluorinated barium acetate [1], the trifluoroacetate ligand in Ba(TFA)₂ confers distinct structural motifs that govern thermal stability, water and ammonia sorption capacity, and electrochemical performance as anode materials in lithium-ion batteries. The fluorine position—whether integrated in the linker (as in Ba(TFA)₂) or directly bound to the metal—was shown to be a critical determinant of all measured material properties [1]. This application scenario is particularly relevant for materials scientists exploring fluorine-mediated tuning of CP properties for gas separation, catalysis, or energy storage applications.

Chiral Chromatographic Method Development Requiring Intermediate Elution Strength Barium Counteranion

In analytical method development for enantiomeric separations using barium-doped cyclofructan chiral stationary phases, barium trifluoroacetate occupies a specific niche as a mobile-phase additive providing intermediate elution strength. As quantified in Section 3, the elution strength order is acetate > methanesulfonate > trifluoroacetate > perchlorate [1]. Ba(TFA)₂ is therefore the counteranion of choice when acetate provides insufficient retention and perchlorate yields excessive retention or peak broadening. The thermodynamic analysis further indicates that the entropic contributions to enantioselectivity are counteranion-dependent, meaning that Ba(TFA)₂ may enable separations that are thermodynamically unfavorable with other barium salts [1]. This application is specific to analytical laboratories developing chiral separation methods for phosphoric and sulfonic acid analytes.

Technical Documentation Hub

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